molecular formula C28H26N2O4S B11354935 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B11354935
M. Wt: 486.6 g/mol
InChI Key: UEWSHMDUPXHTQV-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzyl and phenyl group, along with a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction between benzylamine and phenylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Coupling with Phenyl Group: The sulfonamide intermediate is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Phenoxyacetamide Moiety: The final step involves the reaction of the coupled product with 4-methylphenoxyacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent.

    Biological Research: Used in the study of enzyme inhibition and protein interactions.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide is unique due to the presence of the phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C28H26N2O4S/c1-22-12-16-26(17-13-22)34-21-28(31)29-24-14-18-27(19-15-24)35(32,33)30(25-10-6-3-7-11-25)20-23-8-4-2-5-9-23/h2-19H,20-21H2,1H3,(H,29,31)

InChI Key

UEWSHMDUPXHTQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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